molecular formula C11H12FN3 B11807024 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine

4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine

Cat. No.: B11807024
M. Wt: 205.23 g/mol
InChI Key: SEYIRBHFGKGOFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is a chemical compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a fluorophenyl group attached to the imidazole ring, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline and 1,2-dimethylimidazole.

    Formation of Intermediate: The 4-fluoroaniline is first reacted with a suitable reagent to introduce the imidazole ring. This can be achieved through a cyclization reaction under acidic or basic conditions.

    Final Product Formation: The intermediate is then subjected to further reactions, such as methylation, to introduce the dimethyl groups on the imidazole ring, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in substitution reactions, where the fluorine atom is replaced by other functional groups using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.

Scientific Research Applications

4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes and pathways.

    Material Science: It is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

    Industry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluorophenylboronic acid
  • 4-Fluorophenylhydrazine hydrochloride
  • 4-Fluoroamphetamine
  • 4-Fluoromethamphetamine

Uniqueness

4-(4-Fluorophenyl)-1,2-dimethyl-1H-imidazol-5-amine is unique due to the presence of both the fluorophenyl and dimethylimidazole groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and specificity in various applications.

Properties

Molecular Formula

C11H12FN3

Molecular Weight

205.23 g/mol

IUPAC Name

5-(4-fluorophenyl)-2,3-dimethylimidazol-4-amine

InChI

InChI=1S/C11H12FN3/c1-7-14-10(11(13)15(7)2)8-3-5-9(12)6-4-8/h3-6H,13H2,1-2H3

InChI Key

SEYIRBHFGKGOFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1C)N)C2=CC=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.